molecular formula C14H18N2O7S B4192960 METHYL 2-[2-NITRO-4-(PIPERIDINOSULFONYL)PHENOXY]ACETATE

METHYL 2-[2-NITRO-4-(PIPERIDINOSULFONYL)PHENOXY]ACETATE

Cat. No.: B4192960
M. Wt: 358.37 g/mol
InChI Key: UIAITZOPIDXFJP-UHFFFAOYSA-N
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Description

Methyl [2-nitro-4-(1-piperidinylsulfonyl)phenoxy]acetate is an organic compound with a complex structure that includes a nitro group, a piperidinylsulfonyl group, and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-NITRO-4-(PIPERIDINOSULFONYL)PHENOXY]ACETATE typically involves multiple steps. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the sulfonylation of the aromatic ring with a piperidine derivative. The final step involves the esterification of the phenoxy group with methyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-nitro-4-(1-piperidinylsulfonyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like chlorine or bromine in the presence of a Lewis acid catalyst are used for halogenation.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Methyl [2-nitro-4-(1-piperidinylsulfonyl)phenoxy]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and receptor binding due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of METHYL 2-[2-NITRO-4-(PIPERIDINOSULFONYL)PHENOXY]ACETATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinylsulfonyl group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [4-(1-piperidinylsulfonyl)phenoxy]acetate
  • Methyl [4-(1-piperidinylsulfonyl)benzoate]

Uniqueness

Methyl [2-nitro-4-(1-piperidinylsulfonyl)phenoxy]acetate is unique due to the presence of both a nitro group and a piperidinylsulfonyl group on the aromatic ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds without these functional groups.

Properties

IUPAC Name

methyl 2-(2-nitro-4-piperidin-1-ylsulfonylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O7S/c1-22-14(17)10-23-13-6-5-11(9-12(13)16(18)19)24(20,21)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAITZOPIDXFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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